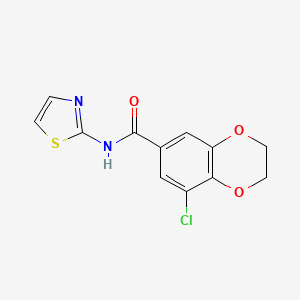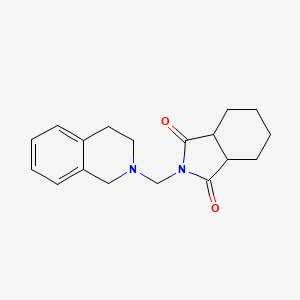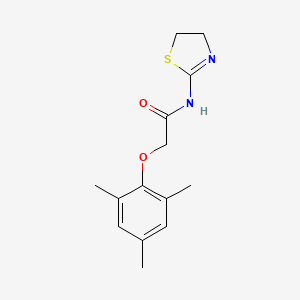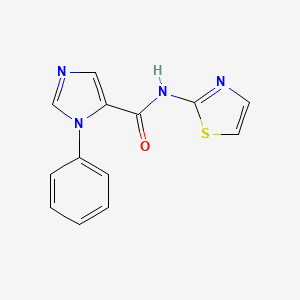
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves the inhibition of this compound. This compound is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase and β-catenin. Inhibition of this compound by this compound leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can promote cell proliferation and differentiation in various cell types, including neural stem cells and osteoblasts. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide in lab experiments is its potent inhibitory effect on this compound. This allows researchers to study the role of this compound in various cellular processes and signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for the research of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Additionally, the development of more potent and selective this compound inhibitors could lead to the discovery of new therapeutic targets and treatments.
合成法
The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide involves several steps. The first step is the condensation of 2-aminothiazole with 2-chloro-4-nitrophenylacetic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,3-dihydro-1,4-benzodioxine-7-carboxylic acid to form the final product.
科学的研究の応用
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (this compound), which plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is also involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is important for embryonic development and tissue homeostasis.
特性
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-8-5-7(6-9-10(8)18-3-2-17-9)11(16)15-12-14-1-4-19-12/h1,4-6H,2-3H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBAGCOPPXNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)


![N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)

